molecular formula C10H11N3O2 B1481650 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid CAS No. 2090962-33-5

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Cat. No.: B1481650
CAS No.: 2090962-33-5
M. Wt: 205.21 g/mol
InChI Key: IXDNCWMSWQBCNK-UHFFFAOYSA-N
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Description

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a useful research compound. Its molecular formula is C10H11N3O2 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
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Biological Activity

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, it has been shown to act as an inhibitor of phosphodiesterase enzymes, which play critical roles in cellular signaling pathways.

Key Mechanisms Include:

  • Inhibition of Phosphodiesterases (PDEs): The compound exhibits inhibitory effects on specific PDEs, particularly PDE10, which is implicated in neurological and psychiatric disorders. This inhibition can lead to increased levels of cyclic nucleotides (cAMP and cGMP), promoting vasodilation and neuroprotection .
  • Anti-inflammatory Activity: Research indicates that derivatives of this compound can inhibit human platelet aggregation and reduce reactive oxygen species (ROS) production, suggesting potential applications in treating inflammatory conditions .

Biological Activity Data

The following table summarizes the biological activities and potency of this compound and its derivatives:

Activity TypeAssay TypeIC50 (μM)Reference
Inhibition of Platelet AggregationHuman Platelets<100
ROS Production InhibitionHuman Platelets70
p38 MAPK Phosphorylation InhibitionCell Lines<100
Neutrophil Chemotaxis InhibitionIn Vitro AssaysNot specified

Case Study 1: Anti-inflammatory Effects

A study conducted on various imidazo[1,2-b]pyrazole derivatives demonstrated that compounds with cyclopropylmethyl substitutions exhibited significant anti-inflammatory properties. These compounds inhibited neutrophil chemotaxis and angiogenesis, indicating their potential as therapeutic agents for inflammatory diseases.

Case Study 2: Neurological Applications

Another investigation focused on the effects of this compound on neurological disorders. It was found that the compound could enhance cognitive functions in animal models by modulating cAMP levels through PDE inhibition. This suggests a promising avenue for treating conditions such as Alzheimer's disease and schizophrenia .

Research Findings

Recent studies have highlighted the compound's multitarget activity, suggesting its potential as a lead compound for developing new therapeutics. The structure-activity relationship (SAR) studies indicate that modifications at various positions on the imidazo-pyrazole scaffold can significantly influence biological activity.

Noteworthy Findings Include:

  • Compounds with substituents at C6 or C7 positions showed enhanced potency compared to unsubstituted analogues.
  • The presence of functional groups capable of forming hydrogen bonds was crucial for maintaining biological activity .

Properties

IUPAC Name

1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c14-10(15)8-5-11-13-4-3-12(9(8)13)6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDNCWMSWQBCNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CN3C2=C(C=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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